Enzyme Substrate Specific Activity for 6-Methylheptane-2,5-dione Versus Aldehyde Substrates
6-Methylheptane-2,5-dione serves as a substrate for NADP-dependent glycerol dehydrogenase (EC 1.1.1.72), exhibiting a specific activity of 0.03 µmol/min/mg under standard reduction conditions . This activity is substantially lower than that observed for linear aldehydes such as acetaldehyde (0.1 µmol/min/mg) and benzaldehyde (13.8 µmol/min/mg), indicating that the branched diketone structure significantly modulates enzyme recognition and turnover .
| Evidence Dimension | Enzyme substrate specific activity |
|---|---|
| Target Compound Data | 0.03 µmol/min/mg |
| Comparator Or Baseline | Acetaldehyde: 0.1 µmol/min/mg; Benzaldehyde: 13.8 µmol/min/mg |
| Quantified Difference | 3.3-fold lower than acetaldehyde; 460-fold lower than benzaldehyde |
| Conditions | NADPH-dependent reduction catalyzed by EC 1.1.1.72 (glycerol dehydrogenase) from Gluconobacter oxydans |
Why This Matters
Selecting 6-methylheptane-2,5-dione over linear aldehyde substrates enables controlled, low-turnover enzymatic reactions, which is critical for mechanistic studies or for avoiding substrate inhibition in biocatalytic processes.
